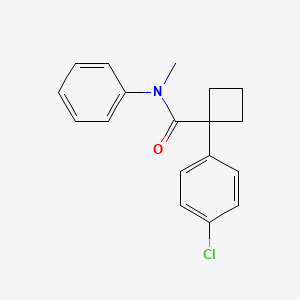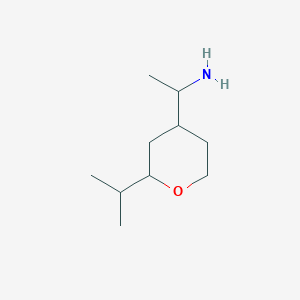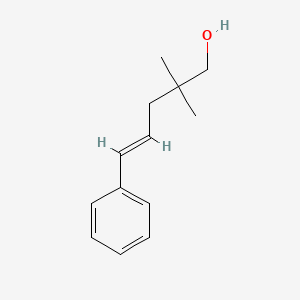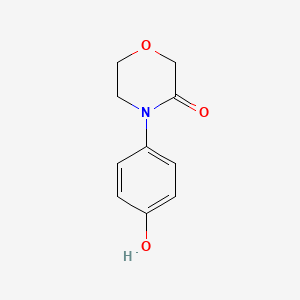
4-(4-Hydroxyphenyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the morpholinone ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the morpholinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
4-(4-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)morpholin-3-one.
Reduction: Formation of 4-(4-hydroxyphenyl)morpholin-3-ol.
Substitution: Formation of 4-(4-halophenyl)morpholin-3-one.
科学研究应用
4-(4-Hydroxyphenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active site of these enzymes, preventing substrate binding and subsequent catalysis. This inhibition is primarily mediated by hydrogen bonding and van der Waals forces.
相似化合物的比较
4-(4-Hydroxyphenyl)morpholin-3-one can be compared with other similar compounds such as:
Morpholine: A simpler structure without the hydroxyphenyl group, used as a solvent and corrosion inhibitor.
4-(4-Aminophenyl)morpholin-3-one: Contains an amino group instead of a hydroxy group, used as an intermediate in the synthesis of pharmaceuticals.
4-(4-Nitrophenyl)morpholin-3-one: Contains a nitro group, used in the synthesis of dyes and pigments.
The presence of the hydroxyphenyl group in this compound imparts unique properties, such as increased solubility in water and potential biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-8(2-4-9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2 |
InChI 键 |
BKGRSLTXGCMCMN-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
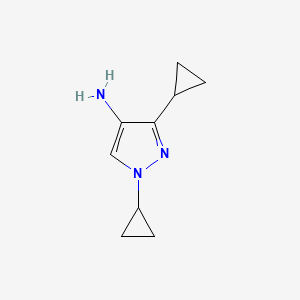
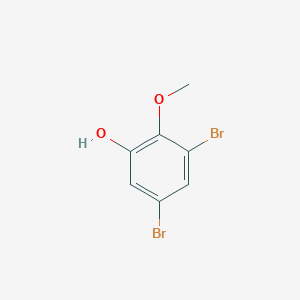
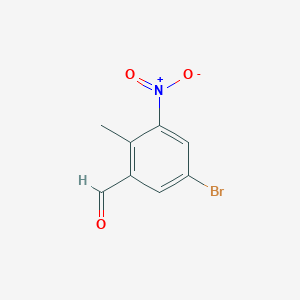
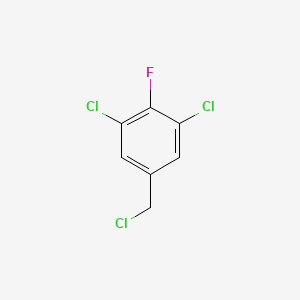
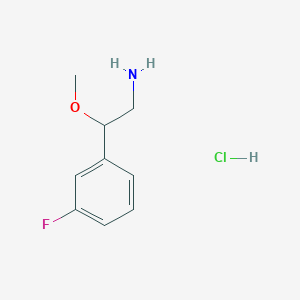
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
